molecular formula C11H8ClNO3 B1609278 Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 7545-52-0

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B1609278
CAS No.: 7545-52-0
M. Wt: 237.64 g/mol
InChI Key: HESVUOITGSAKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 6, a ketone group at position 4, and a methyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinolones, which exhibit antimicrobial, anticancer, and central nervous system activity . The compound’s synthesis typically involves cyclization reactions or functional group modifications of precursor quinoline derivatives, as exemplified in methods using diethyl ethoxymethylenemalonate or Mannich base chemistry . Its molecular weight is 237.66 g/mol (C${11}$H${8}$ClNO$_{3}$), and it is often characterized by NMR, HRMS, and X-ray crystallography for structural validation .

Properties

IUPAC Name

methyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESVUOITGSAKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409451
Record name methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7545-52-0
Record name methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

The synthesis of methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the construction of the quinoline ring system through cyclization reactions starting from anthranilic acid derivatives or methyl anthranilate. The key steps include:

  • Starting Material: Methyl anthranilate or 6-chloro-substituted anthranilic acid derivatives.
  • Key Reagents: Phosphorus oxychloride (POCl3) is commonly used to activate the carboxylate and facilitate cyclization.
  • Reaction Type: Cyclization and ring closure to form the quinoline core with keto and ester functionalities.

A representative synthetic pathway is:

Step Reaction Type Reagents/Conditions Outcome
1 Activation Methyl anthranilate + POCl3 Formation of chloro-substituted intermediate
2 Cyclization Heating under reflux conditions Formation of quinoline ring system
3 Purification Crystallization or chromatography Pure this compound obtained

Industrial Scale Synthesis

Industrial production adopts similar synthetic routes but optimizes reaction conditions for scalability and environmental safety:

  • Use of continuous flow reactors to enhance reaction control and throughput.
  • Implementation of green chemistry principles , such as minimizing hazardous reagents and solvents.
  • Optimization of temperature, time, and reagent stoichiometry to maximize yield and purity.
  • Improved purification techniques to handle large-scale crystallization or chromatographic separation.

Alternative Synthetic Strategies

Other synthetic approaches reported include:

  • Alkylation and cyclization sequences: For example, methylation of carboxylic acid groups using methyl iodide followed by cyclization with sodium hydrogen sulfide to form the quinolone ring.
  • Keto-ester condensation: Reaction of benzoyl chloride derivatives with dimethyl oxalate in the presence of sodium methoxide in methanol, followed by cyclization to yield the target compound with yields around 76%.

Reaction Conditions Optimization

Key parameters affecting synthesis efficiency include:

Adjusting these parameters can improve purity and yield significantly.

Analytical and Purification Techniques

  • Spectroscopic Characterization:

    • ¹H and ¹³C NMR: Identification of methyl ester protons (~3.95 ppm) and aromatic protons in the quinoline ring.
    • IR Spectroscopy: Confirmation of carbonyl groups (1700–1730 cm⁻¹) and other functional groups.
    • Mass Spectrometry: Molecular ion peak at m/z 237.64 corresponding to the molecular weight.
  • Purification:

    • Gradient elution column chromatography using dichloromethane/methanol mixtures.
    • Fractional crystallization to separate positional isomers or impurities.
    • Use of solvent evaporation techniques to obtain pure crystalline product.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclization of methyl anthranilate Methyl anthranilate POCl3 Reflux, polar solvent ~70-80 Common laboratory method
Alkylation + cyclization Carboxylic acid derivatives Methyl iodide, NaHS Reflux, controlled temp ~75 Alternative approach with methylation step
Keto-ester condensation Benzoyl chloride derivatives Dimethyl oxalate, NaOMe Reflux in methanol 76 Efficient with good yield and purity
Industrial continuous flow Anthranilic acid derivatives POCl3, optimized solvents Continuous flow reactor Variable Scalable, greener synthesis

Research Findings and Notes

  • The synthetic methods are well-established and allow structural modifications at the 6-position (e.g., chloro substituent) to tune biological activity.
  • Optimization of reaction conditions is critical for maximizing yield and minimizing hazardous byproducts.
  • The compound's synthesis has been validated by spectral data and crystallographic analysis confirming the quinoline structure and substituent positions.
  • Industrial production increasingly incorporates green chemistry principles to reduce environmental impact.
  • Handling of reagents such as POCl3 requires strict safety protocols due to their corrosive and hazardous nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate as an anticancer agent. The compound has been synthesized as part of a series of quinoline derivatives aimed at targeting cancer cells through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds demonstrated significant antiproliferative effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study: Synthesis and Efficacy

A study synthesized several derivatives of quinolone, including this compound, using the Gould-Jacobs reaction. The resulting compounds exhibited high affinity for the VEGFR-2 active site, suggesting that structural modifications at the 6-position enhance their binding and efficacy against cancer cells .

Antibacterial Properties

The compound also shows promise as an antibacterial agent. It belongs to a class of compounds known for their broad-spectrum activity against various bacterial strains. The mechanism involves interference with bacterial DNA synthesis, making it effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In a comparative study, this compound was tested alongside other quinolone derivatives for antibacterial efficacy. Results indicated that this compound exhibited significant activity against resistant strains of bacteria, reinforcing its potential use in treating bacterial infections .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking simulations have indicated that this compound can inhibit HBV replication effectively.

Case Study: HBV Inhibition

Experimental studies demonstrated that derivatives of this compound showed high inhibition rates of HBV replication in vitro at concentrations as low as 10 µM. This positions the compound as a candidate for further development into antiviral therapies .

Synthesis and Structural Analysis

The synthesis of this compound typically involves alkylation reactions and cyclization processes. The crystal structure analysis reveals insights into its molecular geometry and interactions, which are crucial for understanding its biological activity.

Table: Synthesis Pathways

StepReaction TypeReagents UsedOutcome
1AlkylationMethyl iodideMethylation at carboxylic acid
2CyclizationSodium hydrogen sulfideFormation of quinolone ring
3CrystallizationSolvent evaporationPure crystalline form obtained

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The biological and physicochemical properties of 4-oxo-1,4-dihydroquinoline derivatives are highly sensitive to substituent type and position. Below is a comparative analysis with structurally analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate Cl (C6), COOCH3 (C2) 237.66 Antimicrobial precursor; crystallographic studies
Methyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate Br (C6), COOCH3 (C2) 282.11 Enhanced electrophilicity for nucleophilic substitution
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate OCH3 (C6), COOCH3 (C2) 233.23 Improved solubility; potential CNS activity
Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Br (C8), F (C6), COOCH3 (C2) 300.11 Dual halogenation for multi-target drug design
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cl (C6), COOCH2CH3 (C3) 251.68 Altered ester position impacts binding affinity
Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate CH3 (C2), COOCH2CH3 (C6) 245.26 Methyl group enhances lipophilicity

Key Observations :

  • Halogen Substituents: Chlorine (Cl) and bromine (Br) at C6 increase electrophilicity, facilitating cross-coupling reactions. Brominated derivatives (e.g., Methyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate) are more reactive in Suzuki-Miyaura couplings .
  • Methoxy vs. Halogen : Methoxy substitution (C6) improves aqueous solubility but reduces electrophilicity compared to halogenated analogs .
  • Ester Group Position: Moving the ester from C2 to C3 (e.g., Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) alters hydrogen-bonding patterns, impacting crystal packing and receptor interactions .
  • Dual Halogenation: Compounds like Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate exhibit synergistic effects in binding to hydrophobic enzyme pockets .
Ester Group Modifications

The ester moiety (methyl vs. ethyl) influences metabolic stability and bioavailability:

  • Methyl Esters : Generally more resistant to esterase hydrolysis than ethyl esters, enhancing in vivo stability .
  • Ethyl Esters: Bulkier groups (e.g., Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate) increase lipophilicity, improving blood-brain barrier penetration .

Biological Activity

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 7545-52-0) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C11H8ClNO3C_{11}H_{8}ClNO_{3} and a molecular weight of 237.64 g/mol. Its structure features a chloro substituent at the 6-position and a carboxylate group at the 2-position, which are critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes play essential roles in DNA replication and repair, making them vital targets for antibacterial agents. By binding to the DNA-enzyme complex, this compound stabilizes it, preventing the re-ligation of DNA strands and leading to lethal double-strand breaks in bacterial cells .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μM
Mycobacterium tuberculosis (M. tb)6.55 (compared to ethambutol at 4.89)
Multidrug-resistant M. tb>9.97
Escherichia coli<10

The compound exhibited comparable potency to first-line anti-tuberculosis drugs and maintained activity against multidrug-resistant strains .

Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound using Vero cells (a standard cell line for cytotoxicity testing). The results indicated an IC50 value greater than 227 μM, suggesting a favorable safety profile with limited toxicity to mammalian cells .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity : A recent study evaluated several derivatives of this compound for their efficacy against M. tb strains. The top compounds demonstrated high selectivity towards bacterial cells while sparing mammalian cells, indicating their potential as therapeutic agents with reduced side effects .
  • Resistance Development : Long-term exposure studies have indicated that while the compound is effective initially, there is a risk of developing bacterial resistance over time. This finding underscores the importance of monitoring usage patterns in clinical settings.
  • Structural Modifications : Research has explored various structural modifications to enhance the biological activity of this compound. Modifications at different positions on the quinoline ring have led to derivatives with improved potency against resistant strains .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions, such as the keto ester condensation of benzoyl chloride derivatives, followed by cyclization. For example, refluxing with dimethyl oxalate and sodium methoxide in methanol under controlled conditions yields the target compound with a 76% yield after purification by crystallization or column chromatography . Optimization involves adjusting stoichiometry, reaction time (e.g., 4–5 hours), and solvent polarity to improve purity and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for diagnostic protons (e.g., the methyl ester at δ ~3.95–3.97 ppm and aromatic protons in the quinoline ring) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1730 cm⁻¹) and hydroxyl groups (O–H at ~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns .

Q. How can researchers address challenges in purifying this compound?

  • Methodological Answer : Low solubility in common solvents (e.g., DMSO) may require gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH) or fractional crystallization. Co-eluting isomers (e.g., positional chloro derivatives) can be separated using polarity-adjusted solvent mixtures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular configuration or hydrogen bonding patterns?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can unambiguously assign substituent positions and hydrogen bonding motifs. For example, weak C–H⋯O or N–H⋯O interactions (Table 1 in ) influence packing and stability. Tools like Mercury CSD enable graph set analysis (e.g., R₂²(8) motifs) to map supramolecular architectures .

Q. What strategies are effective in designing bioactivity studies for this compound, given its structural analogs?

  • Methodological Answer : Replace substituents (e.g., chloro, fluoro, or methyl groups) to modulate pharmacokinetic properties. For anti-tuberculosis activity, compare IC₅₀ values of analogs (e.g., 6a vs. 6f in ) to identify structure-activity relationships (SAR). Use in vitro assays (e.g., mycobacterial growth inhibition) with positive controls like isoniazid.

Q. How should researchers analyze contradictory data in substituent effects on yield or bioactivity?

  • Methodological Answer : Contradictions (e.g., higher yields for dichloro derivatives vs. bromo analogs ) may arise from electronic or steric effects. Perform DFT calculations to assess substituent electronic contributions (e.g., Hammett σ values) or steric maps. Cross-validate with kinetic studies (e.g., monitoring reaction intermediates via LC-MS).

Q. What computational tools are recommended for modeling intermolecular interactions in crystalline forms?

  • Methodological Answer : Use Mercury CSD to visualize void spaces and hydrogen-bonding networks. Pair with ConQuest for database mining of similar crystal structures. For energy frameworks, employ CrystalExplorer to quantify interaction energies (e.g., dispersion vs. electrostatic contributions) .

Q. How can synthetic byproducts or hazardous intermediates be safely managed during scale-up?

  • Methodological Answer : For intermediates like ethyl 6-chloro-2-oxo-4-phenyl derivatives , implement real-time monitoring (e.g., in situ IR) to minimize byproduct formation. Follow OSHA-compliant protocols (e.g., fume hoods, PPE) for handling halogenated reagents . Neutralize reactive residues (e.g., AlCl₃ in dichlorobenzene ) with aqueous sodium bicarbonate.

Methodological Notes

  • Data Validation : Cross-check NMR assignments with DEPT-135 or HSQC experiments to resolve overlapping signals .
  • Crystallography : Refine disordered regions using constraints (e.g., ISOR in SHELXL) and validate with R₁/wR₂ convergence metrics .
  • Bioactivity Testing : Include cytotoxicity assays (e.g., HepG2 cells) to differentiate target-specific activity from nonspecific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.